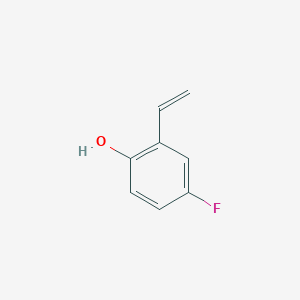

4-Fluoro-2-vinylphenol

Vue d'ensemble

Description

4-Fluoro-2-vinylphenol is an organic compound characterized by the presence of a fluorine atom and a vinyl group attached to a phenol ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated phenol in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out at elevated temperatures.

Industrial Production Methods: Industrial production of 4-Fluoro-2-vinylphenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Fluoro-2-vinylphenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The vinyl group can be reduced to form ethyl derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Ethylphenol derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Applications De Recherche Scientifique

Biological Applications

Antimicrobial and Anti-inflammatory Activities

Research has indicated that compounds similar to 4-fluoro-2-vinylphenol exhibit significant biological activities:

- Anti-inflammatory Effects : Studies show that derivatives can suppress Toll-like receptor 4 signaling pathways, thereby reducing inflammatory gene expression .

- Antioxidant Properties : 4-Vinylphenols are associated with antioxidant activities, which contribute to their potential therapeutic applications against oxidative stress-related diseases .

Cancer Research

The compound has shown promise in cancer research:

- Inhibition of Metastasis : Similar compounds have been reported to inhibit metastasis in cancer stem-like cells by down-regulating key signaling pathways such as PI3K/Akt and p38 MAPK.

- Potential as a Pharmaceutical Intermediate : Ongoing research is exploring its role as an intermediate in the synthesis of pharmaceuticals targeting various diseases.

Industrial Applications

This compound finds utility in several industrial applications:

- Polymer Production : It is used in the production of polymers with enhanced thermal stability and flame resistance. The compound's unique properties make it suitable for applications in coatings and adhesives.

- Material Science : As a building block in organic synthesis, it contributes to the development of new materials with specific functionalities.

Table 1: Synthesis Methods for this compound

| Method | Description | Yield (%) | Notes |

|---|---|---|---|

| Catalyst-free Decarboxylation | Efficient synthesis from 4-hydroxycinnamic acids | 86-96 | No polymerization observed |

| Biocatalytic Method | Three-stage one-pot reaction | High | Rapid conversion |

| Suzuki-Miyaura Coupling | Reaction of boronic acid with halogenated phenol | Varies | Requires palladium catalyst |

Table 2: Biological Activities of this compound Derivatives

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anti-inflammatory | Modulation of TLR4 signaling pathways | |

| Antioxidant | Scavenging free radicals | |

| Anticancer | Inhibition of cancer stemness features |

Case Studies

-

Inflammation Modulation Study

A study demonstrated that 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine significantly inhibited LPS-induced NF-κB activation by targeting TLR4 dimerization. This suggests potential therapeutic applications in managing inflammatory diseases . -

Cancer Stem Cell Research

Research on similar compounds revealed their ability to reduce spheroid formation and ALDH1 expression in cancer stem-like cells, indicating a role in inhibiting metastasis and enhancing treatment efficacy against tumors.

Mécanisme D'action

The mechanism of action of 4-Fluoro-2-vinylphenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability. These properties make it a valuable compound for studying structure-activity relationships in medicinal chemistry .

Comparaison Avec Des Composés Similaires

4-Vinylphenol: Lacks the fluorine atom, resulting in different chemical and biological properties.

4-Ethylphenol: Contains an ethyl group instead of a vinyl group, leading to variations in reactivity and applications.

4-Fluorophenol:

Uniqueness: 4-Fluoro-2-vinylphenol’s combination of a fluorine atom and a vinyl group on a phenol ring gives it unique chemical properties, such as increased reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in both academic and industrial research .

Activité Biologique

4-Fluoro-2-vinylphenol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its effects on cancer stem-like cells, metastasis, and its underlying mechanisms.

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer properties of 4-vinylphenol, particularly in breast cancer models. The compound has been shown to inhibit metastasis and cancer stemness in cancer stem-like cells (CSCs), which are implicated in tumor recurrence and drug resistance. In a study involving MDA-MB-231 breast cancer cells enriched with CSCs, 4-vinylphenol demonstrated significant inhibitory effects on:

- Spheroid Formation : Reduced the formation of spheroids, indicating a decrease in the stem-like properties of the cells.

- Colony Formation and Proliferation : Suppressed colony formation and inhibited cell proliferation.

- Invasion and Metastasis : In vitro invasion assays and in vivo experiments using zebrafish models showed that 4-vinylphenol significantly inhibited metastatic spread .

The mechanisms through which 4-vinylphenol exerts its effects include modulation of several signaling pathways:

- Beta-Catenin Pathway : Inhibition of this pathway is crucial for reducing CSC characteristics.

- EGFR and AKT Signaling : Alterations in these pathways contribute to the anti-proliferative effects observed with this compound.

Comparative Biological Activity

A comparative analysis of this compound with related compounds such as 2-methoxy-4-vinylphenol reveals that both compounds exhibit significant antimicrobial and antioxidant properties. However, this compound's specific action against CSCs positions it uniquely as a potential therapeutic agent .

| Compound | Anti-Cancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Beta-catenin, EGFR, AKT pathways |

| 2-Methoxy-4-vinylphenol | Moderate | High | DNA gyrase interaction |

Study on Breast Cancer Cells

In a controlled laboratory setting, researchers enriched MDA-MB-231 cells with CSCs and treated them with varying concentrations of 4-vinylphenol. Results indicated that:

- ALDH1 Expression : Treatment led to decreased expression of ALDH1, a marker associated with stemness.

- Caspase Activation : Increased expressions of caspases 3 and 9 were noted, indicating enhanced apoptosis in treated cells.

- Drug Resistance : Notably, prolonged exposure did not result in drug resistance to 4-vinylphenol, suggesting its potential as a consistent therapeutic agent .

Synthesis and Application

The synthesis of this compound can be achieved through various methods including decarboxylation processes. This synthesis is crucial for further research into its applications in bioplastics and pharmaceuticals .

Propriétés

IUPAC Name |

2-ethenyl-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c1-2-6-5-7(9)3-4-8(6)10/h2-5,10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHXEZQFNWLCNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC(=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.